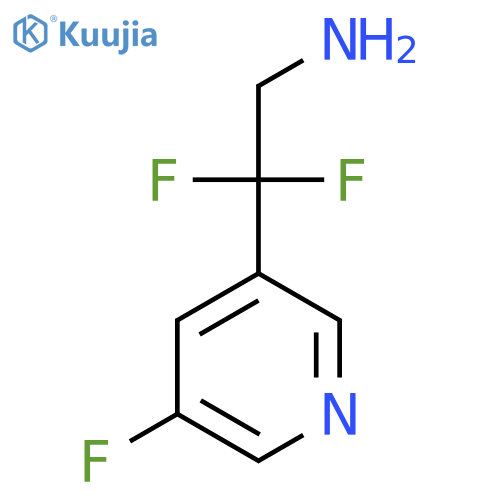

Cas no 1556376-45-4 (2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine

- 1556376-45-4

- EN300-1931638

- AKOS021558510

-

- インチ: 1S/C7H7F3N2/c8-6-1-5(2-12-3-6)7(9,10)4-11/h1-3H,4,11H2

- InChIKey: KDLDETAIJHWSRX-UHFFFAOYSA-N

- ほほえんだ: FC(CN)(C1C=NC=C(C=1)F)F

計算された属性

- せいみつぶんしりょう: 176.05613272g/mol

- どういたいしつりょう: 176.05613272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1931638-1.0g |

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine |

1556376-45-4 | 1g |

$1414.0 | 2023-05-31 | ||

| Enamine | EN300-1931638-0.1g |

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine |

1556376-45-4 | 0.1g |

$1244.0 | 2023-09-17 | ||

| Enamine | EN300-1931638-0.25g |

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine |

1556376-45-4 | 0.25g |

$1300.0 | 2023-09-17 | ||

| Enamine | EN300-1931638-5.0g |

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine |

1556376-45-4 | 5g |

$4102.0 | 2023-05-31 | ||

| Enamine | EN300-1931638-10.0g |

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine |

1556376-45-4 | 10g |

$6082.0 | 2023-05-31 | ||

| Enamine | EN300-1931638-10g |

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine |

1556376-45-4 | 10g |

$6082.0 | 2023-09-17 | ||

| Enamine | EN300-1931638-5g |

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine |

1556376-45-4 | 5g |

$4102.0 | 2023-09-17 | ||

| Enamine | EN300-1931638-0.5g |

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine |

1556376-45-4 | 0.5g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1931638-2.5g |

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine |

1556376-45-4 | 2.5g |

$2771.0 | 2023-09-17 | ||

| Enamine | EN300-1931638-0.05g |

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine |

1556376-45-4 | 0.05g |

$1188.0 | 2023-09-17 |

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine 関連文献

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1556376-45-4 and Product Name: 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine, identified by the CAS number 1556376-45-4, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and chemical properties, making it a promising candidate for various applications in drug discovery and development. The presence of multiple fluorine atoms and a pyridine ring in its molecular structure imparts distinct electronic and steric characteristics, which are crucial for modulating its biological activity.

The synthesis of 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine involves sophisticated organic transformations that highlight the expertise required in handling fluorinated intermediates. The introduction of fluorine atoms at the 2-position of the ethyl chain and the substitution of a pyridine ring at the 5-position are critical steps that define the compound's reactivity and potential pharmacological effects. Advanced synthetic methodologies, including cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity levels necessary for further biological evaluation.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction patterns of 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine with biological targets. Molecular docking studies have revealed that this compound exhibits potential interactions with enzymes and receptors involved in critical metabolic pathways. These interactions are particularly relevant in the context of developing novel therapeutic agents targeting inflammatory diseases, cancer, and neurological disorders. The fluorine atoms in the molecule are known to enhance binding stability by increasing lipophilicity and reducing metabolic degradation.

In the realm of medicinal chemistry, fluorinated pyridines have been extensively studied for their ability to modulate drug efficacy and selectivity. The structural features of 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine make it an attractive scaffold for designing small-molecule inhibitors. For instance, modifications at the 3-position of the pyridine ring can fine-tune its pharmacokinetic properties, while the ethyl amine moiety provides a site for further functionalization. Such flexibility allows chemists to explore diverse chemical space and identify compounds with optimized pharmacological profiles.

Current research initiatives are focusing on evaluating the pharmacological potential of 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine in preclinical models. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting key signaling pathways associated with cytokine production. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential as a treatment for central nervous system disorders. These findings underscore the importance of fluorinated pyridines as versatile building blocks in drug discovery.

The role of fluorine atoms in enhancing molecular recognition is well-documented in literature. In 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine, the electron-withdrawing nature of fluorine atoms contributes to a more polarized chemical environment, which can improve interactions with polar biological targets. This property is particularly advantageous when designing drugs that require precise binding to active sites on enzymes or receptors. Furthermore, fluorine atoms can influence metabolic stability by preventing unwanted hydrolysis or oxidation reactions.

As computational tools continue to evolve, so does our ability to rationally design molecules like 2,2-difluoro-2-(5-fluoropyridin-3-y]ethan-l-am ine. Machine learning algorithms can now predict physicochemical properties and biological activities with remarkable accuracy, streamlining the drug discovery process. By integrating experimental data with computational predictions, researchers can accelerate the identification of lead compounds that warrant further development. This interdisciplinary approach is essential for translating laboratory discoveries into viable therapeutic options.

The future prospects of CAS No. 1556376-l 45-l hinge on continued exploration of its pharmacological properties and potential therapeutic applications. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in unlocking its full potential. As our understanding of molecular interactions deepens, so too will our capacity to harness compounds like l ,l -difluoro-l -(5-fluoropyridin-l -yl)ethan-l-am ine for treating complex diseases.

1556376-45-4 (2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine) 関連製品

- 1000287-02-4(1-cyclopentylpiperidin-4-amine hydrochloride)

- 1803868-31-6(2-Bromo-1-(3-(bromomethyl)-4-nitrophenyl)propan-1-one)

- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)

- 1261893-13-3(2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid)

- 1367437-65-7(4-(2-methoxyquinolin-3-yl)pyrrolidin-2-one)

- 1805948-98-4(Ethyl 3-bromo-4-nitropyridine-5-acetate)

- 2228517-86-8(5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)

- 2639442-24-1(3-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)benzoic acid)

- 1491687-51-4((3-tert-butyl-1H-pyrazol-4-yl)methyl(methyl)amine)

- 1701509-00-3(3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine)